REACTION_CXSMILES
|
[CH:1](=O)[CH2:2][CH2:3][CH3:4].[NH3:6]>[Ni].[H][H]>[CH:1](=[N:6][CH2:1][CH2:2][CH2:3][CH3:4])[CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
C(CCC)=O
|
Name
|
chromium (3)-oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped
|
Type
|
CUSTOM
|
Details
|
After termination of the reaction
|
Type
|
CUSTOM
|
Details
|
the catalyst is separated from the reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)=NCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 840 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |